

# Dichlone: A Technical Guide to its Historical Development and Fungicidal Use

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## Compound of Interest

Compound Name: *Dichlone*

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## Executive Summary

**Dichlone** (2,3-dichloro-1,4-naphthoquinone) is a synthetic organic compound that was historically significant as a broad-spectrum fungicide and algicide. Introduced in the 1940s, it saw widespread use in agriculture for seed treatment and foliar application to control a variety of fungal diseases on fruits, vegetables, and field crops. Its mechanism of action is primarily attributed to its ability to react with sulfhydryl groups in fungal enzymes and its interference with the mitochondrial electron transport chain. Despite its effectiveness, the use of **Dichlone** has largely become obsolete due to the development of more selective and less environmentally persistent fungicides, as well as concerns regarding its potential environmental impact. This guide provides a comprehensive overview of the historical development, fungicidal applications, and underlying scientific principles of **Dichlone**.

## Historical Development

The development of **Dichlone** emerged from the broader expansion of synthetic organic pesticides in the mid-20th century. Its introduction marked a significant advancement from the heavy metal-based fungicides that were prevalent at the time.

## Discovery and Commercial Introduction

**Dichlone** was among the early synthetic organic fungicides developed and was introduced around 1940.[1][2] It was recognized for its effectiveness as a broad-spectrum seed treatment, offering protection against a range of seed-borne and soil-borne fungal pathogens.[1] The commercial development of **Dichlone** was significantly advanced by companies such as the United States Rubber Company, which later became Uniroyal Chemical Co.[3][4][5] Uniroyal, along with other companies like FMC and Chevron, marketed **Dichlone** under various trade names, including Phygon and Quintar.[3][6]

## Patent History

While specific early patent numbers are not readily available in the public domain, the manufacturing processes were developed and refined by several chemical companies. For instance, a U.S. patent (2,975,196) was granted in 1961 to Svenska Oljeslageri Aktiebolaget for a method of chlorinating 1,4-naphthoquinone to produce **Dichlone**. [7] Another U.S. patent (2,750,427), assigned to Monsanto in 1956, described the oxidation of 2,3-dichloro-5,8-dihydro-1,4-naphthohydroquinone as a method of synthesis.[7]

## Decline in Use

The use of **Dichlone** has significantly declined, and it is now considered largely obsolete in many parts of the world.[3][8] This decline can be attributed to several factors, including the development of more target-specific and systemic fungicides with lower application rates and improved environmental profiles.[9] Concerns over its persistence in the environment and potential toxicity to non-target organisms also contributed to its displacement by newer chemistries.[10]

## Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of **Dichlone** is presented below.

Property	Value	Reference
Chemical Formula	C <sub>10</sub> H <sub>4</sub> Cl <sub>2</sub> O <sub>2</sub>	[11]
Molar Mass	227.04 g/mol	[11]
Appearance	Yellow crystalline solid	[11][12]
Melting Point	193 °C	[6]
Water Solubility	0.1 mg/L	[8]
Vapor Pressure	1.1 x 10 <sup>-6</sup> mm Hg	[12]
Log Kow	2.65 (estimated)	[12]
Acute Oral LD50 (rat)	1300 mg/kg	[13]

## Fungicidal Applications and Efficacy

**Dichlone** was utilized in a variety of agricultural and non-agricultural settings for the control of fungal and algal growth.

### Agricultural Uses

As a versatile fungicide, **Dichlone** was applied to a range of crops to manage economically important diseases.[14]

- **Fruit Crops:** It was used to control apple scab (*Venturia inaequalis*), brown rot, and blossom blight on apples, pears, plums, and cherries.[3][14]
- **Vegetables and Field Crops:** **Dichlone** was also employed as a seed treatment for various vegetables and field crops to protect against damping-off and other seedling diseases.[1]

### Non-Agricultural Uses

Beyond crop protection, **Dichlone** was effective as an algicide for controlling blue-green algae in ponds and other aquatic environments.[3][6]

### Efficacy Data

While extensive modern efficacy data is limited due to its obsolete status, historical data indicated its effectiveness. The following table provides a qualitative summary of its efficacy against various pathogens.

Pathogen	Disease	Efficacy Rating	Reference
Venturia inaequalis	Apple Scab	Good	[14]
Seed-borne fungi	Damping-off	Good	[1]
Various algae	Algal blooms	Good	[3]

Efficacy ratings are qualitative and based on historical use patterns.

## Mechanism of Action

The fungicidal activity of **Dichlone** is attributed to its chemical reactivity, which disrupts essential cellular processes in fungi.

## Reaction with Thiol Groups

**Dichlone** is known to react with thiol (sulfhydryl) groups of amino acids, such as cysteine, which are crucial components of many enzymes.[7][15] This reaction can inactivate essential enzymes involved in cellular respiration and other metabolic pathways, leading to fungal cell death.

## Interference with Mitochondrial Respiration

A primary target of **Dichlone** is the mitochondrial electron transport chain (ETC).[16][17] By interfering with the flow of electrons, **Dichlone** disrupts the production of ATP, the main energy currency of the cell. Evidence suggests that quinone-based fungicides can interact with components of the ETC, though the exact binding site for **Dichlone** is not as well-characterized as for some other fungicides. The inhibition of key enzymes in the Krebs cycle, such as succinate dehydrogenase (Complex II of the ETC), has been proposed as a potential mechanism.

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## Environmental Fate and Persistence

The environmental behavior of **Dichlone** was a factor in its eventual decline in use.

Environmental Compartment	Half-life/Persistence	Reference
Soil	1-4 days (moist soil)	[12]
Water (pH 7, 29°C)	5 days	[12]
Bioconcentration Factor (BCF)	3 (estimated, low potential)	[12]

**Dichlone** is relatively immobile in soil and is not expected to leach significantly into groundwater.[12] Its degradation in moist environments is primarily abiotic, with some contribution from microbial activity.[12]

## Experimental Protocols

Detailed experimental protocols from the peak era of **Dichlone** research are not readily available in modern literature. However, a representative protocol for assessing the in vitro efficacy of a fungicide like **Dichlone** can be reconstructed based on standard mycological techniques.

### In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the concentration of **Dichlone** that effectively inhibits the mycelial growth of a target fungus (e.g., *Botrytis cinerea*).

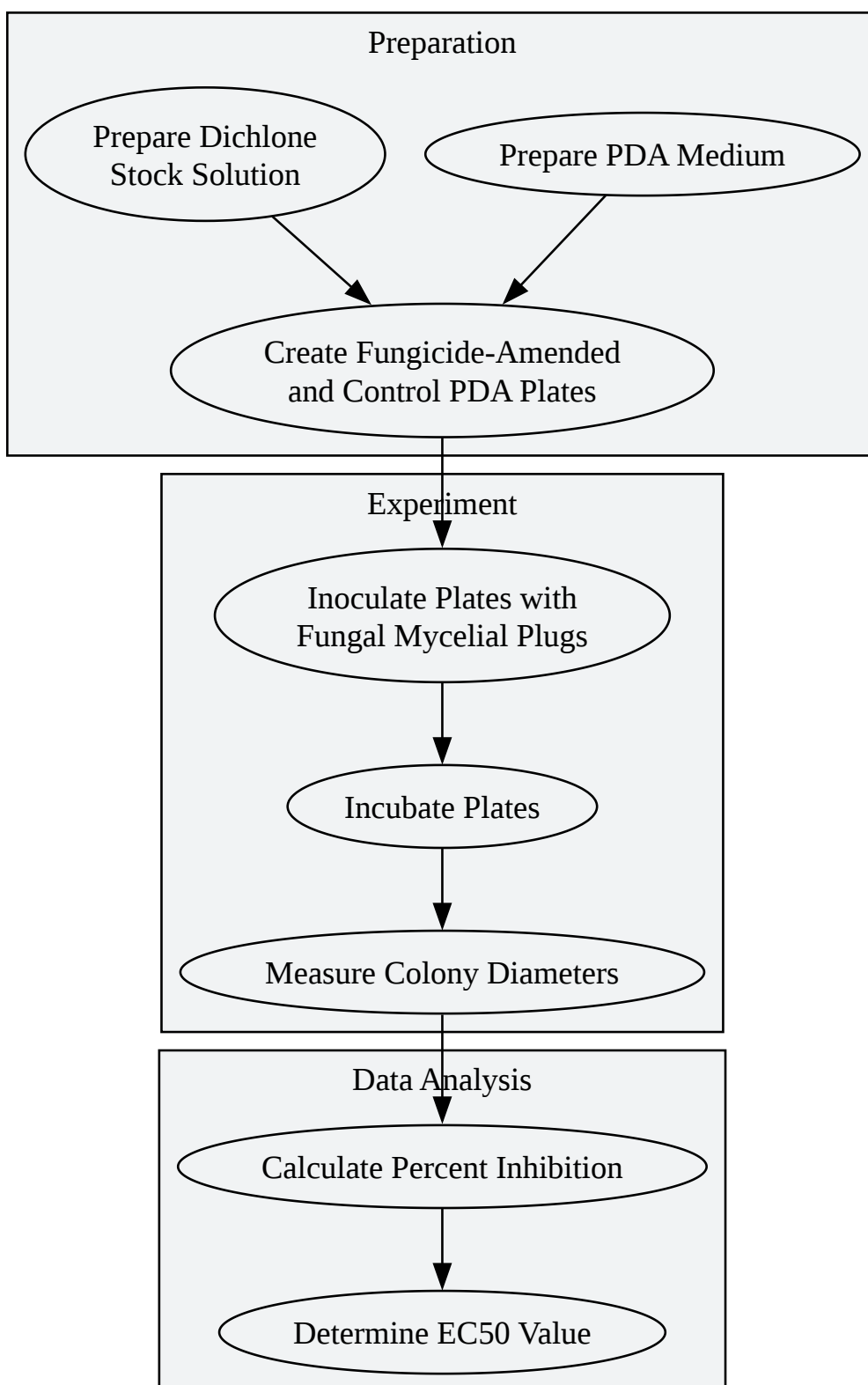
Materials:

- Pure culture of the target fungus on Potato Dextrose Agar (PDA).
- Sterile PDA medium.
- **Dichlone** stock solution of known concentration in a suitable solvent (e.g., acetone).

- Sterile petri dishes (90 mm).
- Sterile cork borer (5 mm diameter).
- Incubator.

Procedure:

- **Preparation of Fungicide-Amended Media:** A series of PDA plates are prepared with varying concentrations of **Dichlone** (e.g., 0.1, 1, 10, 100 µg/mL). This is achieved by adding the appropriate volume of the **Dichlone** stock solution to molten PDA before pouring the plates. A control set of plates containing only the solvent is also prepared.
- **Inoculation:** A 5 mm mycelial plug is taken from the actively growing edge of a pure culture of the target fungus and placed in the center of each fungicide-amended and control plate.
- **Incubation:** The inoculated plates are incubated in the dark at a temperature optimal for the growth of the target fungus (e.g., 20-25°C).
- **Data Collection:** The diameter of the fungal colony on each plate is measured at regular intervals (e.g., every 24 hours) until the colony in the control plates reaches the edge of the dish.
- **Data Analysis:** The percentage of mycelial growth inhibition is calculated for each concentration of **Dichlone** relative to the growth on the control plates. The EC50 value (the concentration of fungicide that causes 50% inhibition of mycelial growth) is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.



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## Conclusion

**Dichlone** represents an important chapter in the history of fungicide development, offering a significant improvement over the inorganic compounds that preceded it. Its broad-spectrum activity made it a valuable tool for disease management in a variety of crops for several decades. However, the evolution of fungicide science has led to the development of more targeted, effective, and environmentally benign alternatives, rendering **Dichlone** largely obsolete. Understanding the history, mechanism of action, and eventual decline of **Dichlone** provides valuable insights for the ongoing development of sustainable and effective crop protection strategies.

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